molecular formula C9H12N2O2 B127775 2-(Benzyloxy)acetohydrazide CAS No. 39256-35-4

2-(Benzyloxy)acetohydrazide

Cat. No.: B127775
CAS No.: 39256-35-4
M. Wt: 180.2 g/mol
InChI Key: KYGYCAUNXCVLQM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)acetohydrazide is a chemical compound with the molecular formula C9H12N2O2. It is a hydrazide derivative of 2-(benzyloxy)acetic acid and has gained attention in medicinal chemistry due to its potential therapeutic applications. The compound is known for its promising biological activity against various diseases.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)acetohydrazide typically involves the reaction of 2-(benzyloxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:

  • Dissolve 2-(benzyloxy)acetic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

  • Oxidation products include oxides and hydroxyl derivatives.
  • Reduction products include hydrazine derivatives.
  • Substitution reactions yield various substituted hydrazides.

Scientific Research Applications

2-(Benzyloxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

    Medicine: Research indicates its potential use in developing drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

  • 2-(Benzyloxy)benzaldehyde
  • 2-(Benzyloxy)benzoic acid
  • 2-(Benzyloxy)benzylamine

Comparison: 2-(Benzyloxy)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising results in medicinal chemistry, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenylmethoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGYCAUNXCVLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626021
Record name 2-(Benzyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39256-35-4
Record name 2-(Benzyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)acetohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 70 (2.75 g, 15.3 mmol) in methanol (50 mL) and hydrazine hydrate (65% in water, 2.3 g, 30 mmol) was heated under reflux for 3 h. The reaction mixture was concentrated under reduced pressure and the residue was diluted with benzene. The solvent was evaporated and the crude product was further dried under high vacuum (6 h) to give 71 (2.75 g), as a light yellow waxy material, which was used in the next step without further purification.
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of hydrazine hydrate (10 ml) in ethanol (100 ml) at 0° C. was added a solution of (benzyloxy)acetyl chloride (6.4 ml) in THF (40 ml) by syringe pump over 30 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. The ethanol was removed under reduced pressure and the remaining aqueous mixture extracted with dichloromethane (3×100 ml). The combined organic extracts were washed with aqueous K2CO3 (100 ml) then brine (100 ml) and dried (MgSO4). Concentration under reduced pressure gave 2-(benzyloxy)acetohydrazide as a colourless oil that crystallized on standing (5.5 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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